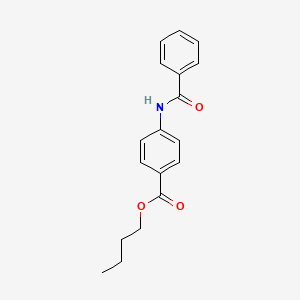
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one is a complex organic compound characterized by its unique structure, which includes bromomethyl groups and a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one typically involves multiple steps. One common method includes the bromomethylation of a suitable precursor, such as a tetrahydronaphthalene derivative, using reagents like paraformaldehyde and hydrobromic acid in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing byproducts and ensuring consistent quality.
化学反応の分析
Types of Reactions
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The double bonds in the tetrahydronaphthalene core can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of (4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but differs in the core structure, which is a benzene ring.
4-(Bromomethyl)biphenyl: Contains a biphenyl core with a bromomethyl group, used in similar synthetic applications.
Uniqueness
The uniqueness of (4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one lies in its tetrahydronaphthalene core, which provides specific steric and electronic properties that can be exploited in various chemical reactions and applications.
特性
分子式 |
C15H20Br2O |
|---|---|
分子量 |
376.13 g/mol |
IUPAC名 |
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-one |
InChI |
InChI=1S/C15H20Br2O/c1-14(2)5-4-6-15(3)11(9-17)10(8-16)12(18)7-13(14)15/h7H,4-6,8-9H2,1-3H3/t15-/m1/s1 |
InChIキー |
RZDOUTIADFFOBS-OAHLLOKOSA-N |
異性体SMILES |
C[C@]12CCCC(C1=CC(=O)C(=C2CBr)CBr)(C)C |
正規SMILES |
CC1(CCCC2(C1=CC(=O)C(=C2CBr)CBr)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542279.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)

![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)

![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11542325.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)
